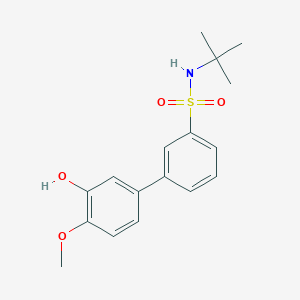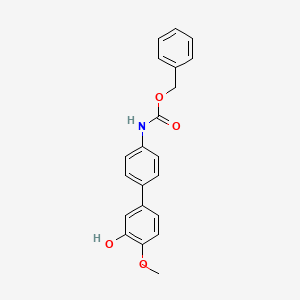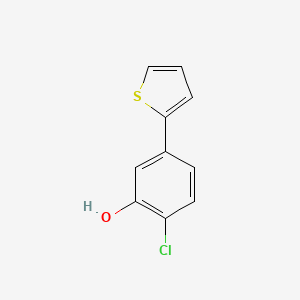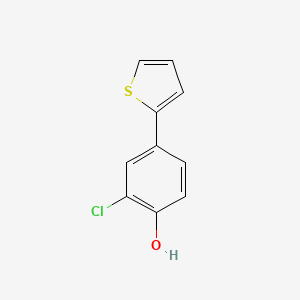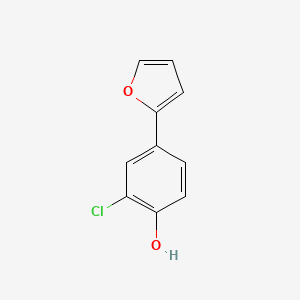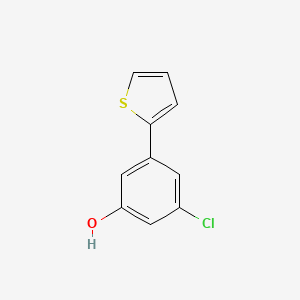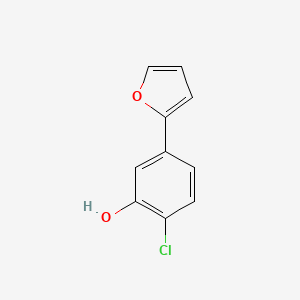
5-(3-Aminophenyl)-3-chlorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Aminophenyl)-3-chlorophenol, 95% (also known as 5-amino-3-chlorophenol) is an aromatic amine compound that has a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. It is a relatively new compound, having been synthesized only in the late 2000s, and is known for its stability and high purity.
Applications De Recherche Scientifique
5-amino-3-chlorophenol has a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. It has been used in studies on the metabolism of xenobiotics, enzyme inhibition, and the regulation of gene expression. Additionally, it has been used as a probe compound for the detection of the presence of certain enzymes and as a reagent for the synthesis of various other compounds.
Mécanisme D'action
The mechanism of action of 5-amino-3-chlorophenol is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. Additionally, it may act as a substrate for certain enzymes, such as nitroreductases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-amino-3-chlorophenol are not well understood. However, it is believed to have an inhibitory effect on certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. Additionally, it may act as a substrate for certain enzymes, such as nitroreductases, which are involved in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-amino-3-chlorophenol is its high purity, which makes it suitable for use in a wide range of scientific research applications. Additionally, it is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage. However, it is important to note that the compound is toxic and should be handled with care.
Orientations Futures
There are a number of potential future directions for research involving 5-amino-3-chlorophenol. These include further studies on its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug development. Additionally, further research could be conducted on its synthesis, to improve its purity and stability, as well as its potential use as a reagent in the synthesis of other compounds.
Méthodes De Synthèse
The synthesis of 5-amino-3-chlorophenol can be achieved through a reaction between 3-chloroaniline and sodium nitrite in the presence of acetic acid. This reaction is carried out in aqueous solution at a temperature of 80-90 °C and a pH of 3-4. The reaction is then quenched with aqueous sodium hydroxide and the resulting product is isolated by filtration and crystallization. The purity of the product can be increased to 95% by recrystallization from ethyl acetate.
Propriétés
IUPAC Name |
3-(3-aminophenyl)-5-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(14)5-8/h1-7,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZLXMLLJBWDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685834 |
Source


|
| Record name | 3'-Amino-5-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)-3-chlorophenol | |
CAS RN |
1261927-92-7 |
Source


|
| Record name | 3'-Amino-5-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

